molecular formula C19H27NO4S B223345 N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide

N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide

Numéro de catalogue B223345
Poids moléculaire: 365.5 g/mol
Clé InChI: DITNAGKYFWRBOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide, also known as ADMS, is a sulfonamide-based compound that has gained significant attention in recent years for its potential use in scientific research. ADMS is a highly selective and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the pathogenesis of several diseases, including diabetes, obesity, and cancer.

Mécanisme D'action

N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide is a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in the phosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream signaling molecules, resulting in improved insulin signaling and glucose uptake in insulin-sensitive tissues such as liver, muscle, and adipose tissue.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling and glucose homeostasis, N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide has been shown to have other biochemical and physiological effects. For example, N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which play a key role in the development of atherosclerosis. N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide has also been shown to have anti-inflammatory activity, as PTP1B is involved in the regulation of several pro-inflammatory signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide as a research tool is its high selectivity for PTP1B, as it does not inhibit other protein tyrosine phosphatases at concentrations that are effective against PTP1B. This allows for the specific study of PTP1B function in various biological systems. However, one limitation of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Orientations Futures

There are several potential future directions for research on N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide scaffold. Another area of interest is the study of the physiological and pathophysiological roles of PTP1B in various tissues and disease states. Finally, the development of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide-based therapeutics for the treatment of diabetes, obesity, and cancer is an area of active research.

Méthodes De Synthèse

The synthesis of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 1-adamantylmethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonylurea, which is then converted to N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide by treatment with hydroxylamine hydrochloride. The overall yield of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide is typically around 50%.

Applications De Recherche Scientifique

N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide has been extensively studied for its potential use in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and inhibition of PTP1B activity has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide has also been shown to have anti-cancer activity, as PTP1B is overexpressed in many types of cancer and is involved in tumor cell growth and survival.

Propriétés

Nom du produit

N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide

Formule moléculaire

C19H27NO4S

Poids moléculaire

365.5 g/mol

Nom IUPAC

N-(1-adamantylmethyl)-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C19H27NO4S/c1-23-17-4-3-16(8-18(17)24-2)25(21,22)20-12-19-9-13-5-14(10-19)7-15(6-13)11-19/h3-4,8,13-15,20H,5-7,9-12H2,1-2H3

Clé InChI

DITNAGKYFWRBOO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)OC

SMILES canonique

COC1=C(C=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.